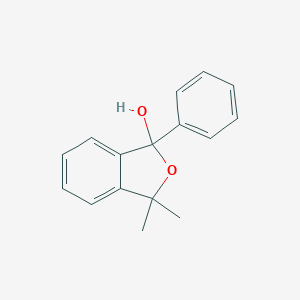
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-1-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-phenyl-phthalan-1-ol
- 1-Phenyl-1-hydroxy-3,3-dimethyl-phthalan
- 1-Phthalanol, 3,3-dimethyl-1-phenyl
Uniqueness
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is unique due to its specific structural features, such as the presence of a benzofuran ring fused with a phenyl group and two methyl groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
1023-91-2 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
Clave InChI |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Key on ui other cas no. |
1023-91-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















